molecular formula C9H7NO3 B1297898 Methyl 1,3-benzoxazole-5-carboxylate CAS No. 924869-17-0

Methyl 1,3-benzoxazole-5-carboxylate

Cat. No.: B1297898
CAS No.: 924869-17-0
M. Wt: 177.16 g/mol
InChI Key: VHLBJWCXFIGALN-UHFFFAOYSA-N
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Description

Methyl 1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Mechanism of Action

Target of Action

Methyl 1,3-benzoxazole-5-carboxylate, also known as Methyl benzo[d]oxazole-5-carboxylate, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . They have been shown to target a variety of organisms, including Gram-positive bacteria like Bacillus subtilis, Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .

Mode of Action

For example, they can form hydrogen bonds with their targets due to the 1-oxygen and 3-nitrogen of the oxazole moiety . The planar benzene ring can also form π-π stacking or π-cation interaction with the host molecule .

Biochemical Pathways

Benzoxazole derivatives have been shown to affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 17716 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities . For example, certain benzoxazole derivatives have been found to have antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger . They have also been found to have anticancer activity, as demonstrated in studies using the human colorectal carcinoma (HCT116) cancer cell line .

Action Environment

It is known that the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3-benzoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminophenol reacts with methyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetone at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquids may be employed to optimize the reaction conditions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 1,3-benzoxazole-5-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Methyl 1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:

    2-Methylbenzoxazole: Known for its antimicrobial properties.

    5-Nitrobenzoxazole: Exhibits potent antifungal activity.

    Benzoxazole-2-thiol: Used in the synthesis of metal complexes and as a corrosion inhibitor.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.

Properties

IUPAC Name

methyl 1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBJWCXFIGALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343463
Record name Methyl 1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-17-0
Record name Methyl 1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,3-benzoxazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of methyl 1,3-benzoxazole-5-carboxylate in the synthesis of the novel triazolothiadiazoles discussed in the paper?

A1: this compound serves as a crucial starting material in the synthesis of the novel triazolothiadiazoles. [] The researchers utilized a derivative of this compound, methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate, as a key intermediate in their multi-step synthesis. This highlights the importance of the benzoxazole moiety in the final compounds.

Q2: Did the researchers investigate the Structure-Activity Relationship (SAR) of the synthesized compounds, and if so, what were the key findings related to the benzoxazole moiety?

A2: Yes, the study explored the SAR by synthesizing a series of triazolothiadiazoles with varying substituents. They found that compounds with increased lipophilicity, often linked to the presence of specific aryl groups at a distal position to the benzoxazole, exhibited enhanced anticonvulsant activity. [] While the study doesn't delve into specific modifications of the benzoxazole itself, its presence in the core structure suggests its potential importance for the observed activity. Further research focusing on modifications to the benzoxazole moiety could provide valuable insights into its contribution to the overall pharmacological profile.

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